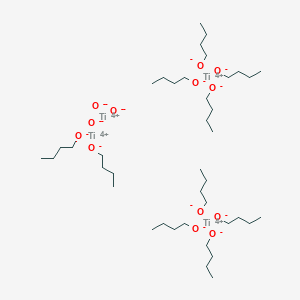

テトラブチルオルトチタネート四量体

説明

Tetrabutyl Orthotitanate Tetramer is a useful research compound. Its molecular formula is C40H90O13Ti4 and its molecular weight is 970.6 g/mol. The purity is usually 95%.

The exact mass of the compound Tetrabutyl Orthotitanate Tetramer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrabutyl Orthotitanate Tetramer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutyl Orthotitanate Tetramer including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

チタンリッチTS-1ゼオライトの合成

テトラブチルオルトチタネート四量体は、ナノサイズのチタンリッチTS-1(MFI)ゼオライトの合成に使用されてきました . テトラブチルオルトチタネート四量体の導入は、ゼオライトの結晶化プロセスを遅らせ、チタンの組み込みと結晶成長の速度をバランスさせ、アナターゼ種の大量形成を抑制しました . その結果、Si / Tiがわずか27.6のチタンリッチTS-1ゼオライトサンプルが得られ、これはモル比が40の従来のものとは対照的です .

酸化脱硫触媒

テトラブチルオルトチタネート四量体を用いて合成されたチタンリッチTS-1ゼオライトは、テトラブチルオルトチタネートを用いて調製された従来のTS-1ゼオライトと比較して、ジベンゾチオフェンの酸化脱硫に対して優れた触媒挙動を示しました . テトラブチルオルトチタネート四量体は、チタノシリケートゼオライトに豊富な活性チタン種と拡大された外表面積を与えました .

作用機序

Target of Action

Tetrabutyl Orthotitanate Tetramer is a complex compound that primarily targets the formation of zeolites . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. The role of Tetrabutyl Orthotitanate Tetramer in this process is to provide the titanium source necessary for the formation of these zeolites .

Mode of Action

The compound interacts with its targets through a process of crystallization . When introduced into the zeolite formation process, Tetrabutyl Orthotitanate Tetramer slows down the crystallization process . This allows for a balance between the rate of titanium incorporation and crystal growth, which is crucial for the formation of zeolites .

Biochemical Pathways

The biochemical pathways affected by Tetrabutyl Orthotitanate Tetramer are primarily those involved in the formation of zeolites . By slowing down the crystallization process, the compound allows for a more controlled formation of zeolites . This results in zeolites with enriched active titanium species and an enlarged external surface area .

Result of Action

The result of Tetrabutyl Orthotitanate Tetramer’s action is the formation of high-quality zeolites . These zeolites have enriched active titanium species and an enlarged external surface area . This makes them highly efficient catalysts, particularly in the oxidative desulfurization of dibenzothiophene .

Action Environment

The action of Tetrabutyl Orthotitanate Tetramer is influenced by environmental factors such as temperature and moisture . The compound is sensitive to moisture and should be stored under inert gas . It is also flammable and should be kept away from heat, sparks, open flames, and hot surfaces . These factors can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Tetrabutyl Orthotitanate Tetramer plays a significant role in biochemical reactions, particularly in the synthesis of titanium-based materials. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the sol-gel process to produce high-purity oxide materials. The compound’s interaction with polyvinylbutyral (PVB) solutions leads to gelation, which is characterized by different rheological measurements . The nature of these interactions involves the formation of network structures that can be controlled by the addition of water.

Cellular Effects

Tetrabutyl Orthotitanate Tetramer has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes is evident in its ability to cause gelation in PVB solutions, which can be used to study the stability and behavior of cells in different environments . Additionally, its interaction with biomolecules can lead to changes in cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of Tetrabutyl Orthotitanate Tetramer involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form network structures through gelation is a key aspect of its molecular mechanism . This process involves the interaction of the compound with water and other molecules, leading to the formation of stable gels. These interactions can influence the activity of enzymes and other biomolecules, resulting in changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrabutyl Orthotitanate Tetramer change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the gelation process involving Tetrabutyl Orthotitanate Tetramer is stable over time, with the degree of gelation being influenced by the concentration of the compound and the presence of water . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of Tetrabutyl Orthotitanate Tetramer vary with different dosages in animal models. Threshold effects have been observed, with higher doses leading to more pronounced biochemical and cellular changes. Toxic or adverse effects at high doses include skin and eye irritation, as indicated by safety data . These findings highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

Tetrabutyl Orthotitanate Tetramer is involved in various metabolic pathways, including those related to the synthesis of titanium-based materials. The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. For example, it is used as a titanium source in the synthesis of nano-sized Ti-rich titanosilicate zeolites, which are important in catalytic reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of Tetrabutyl Orthotitanate Tetramer within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. Studies have shown that Tetrabutyl Orthotitanate Tetramer can be transported and distributed effectively within cells, leading to its accumulation in specific cellular compartments . This distribution is crucial for its biochemical activity and effects on cellular function.

Subcellular Localization

Tetrabutyl Orthotitanate Tetramer’s subcellular localization is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its intended location . This localization can influence the compound’s activity, leading to changes in cellular processes and overall function.

特性

IUPAC Name |

butan-1-olate;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/10C4H9O.3O.4Ti/c10*1-2-3-4-5;;;;;;;/h10*2-4H2,1H3;;;;;;;/q10*-1;3*-2;4*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAWWEHOHYFEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H90O13Ti4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693726 | |

| Record name | butan-1-olate;oxygen(2-);titanium(4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

970.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70799-68-7 | |

| Record name | butan-1-olate;oxygen(2-);titanium(4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutyl Orthotitanate Tetramer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetrabutyl Orthotitanate Tetramer contribute to the synthesis of N-doped TiO2/C nanocomposites?

A1: In this study, Tetrabutyl Orthotitanate Tetramer acts as the titanium source for the synthesis of TiO2 nanoparticles. The researchers employed a novel bi-solvent enhanced pressure strategy. This method utilizes a mixture of ethanol and dimethylformamide (DMF) as solvents. Under pressure, DMF facilitates the doping of nitrogen into the TiO2 structure. Meanwhile, the interaction between the solvents and Tetrabutyl Orthotitanate Tetramer under pressure controls the hydrolysis and condensation reactions, leading to the formation of N-doped TiO2 nanoparticles embedded in a carbon matrix.

Q2: What is the role of pressure in this synthesis process and how does it affect the final material?

A2: The application of pressure plays a crucial role in this synthesis. Elevated pressure enhances the solubility of nitrogen originating from DMF in the reaction mixture, promoting its incorporation into the TiO2 lattice, creating nitrogen doping. [] Additionally, pressure influences the reaction kinetics of Tetrabutyl Orthotitanate Tetramer hydrolysis and condensation, ultimately affecting the size and morphology of the resulting N-doped TiO2 nanoparticles. The researchers observed that this pressure-induced synthesis yielded smaller TiO2 particles, which are beneficial for improved electrochemical performance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1452950.png)

![[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride](/img/structure/B1452951.png)

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1452953.png)

![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)

![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)

![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)